molecular formula C6H13NO B2829002 (3-Methoxycyclobutyl)methanamine CAS No. 1438241-20-3

(3-Methoxycyclobutyl)methanamine

Cat. No.: B2829002
CAS No.: 1438241-20-3
M. Wt: 115.176
InChI Key: CJUZEDMZPGYKFB-UHFFFAOYSA-N
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Description

(3-Methoxycyclobutyl)methanamine (CAS: CID 65983649) is an organic compound with the molecular formula C₆H₁₃NO. Its structure comprises a cyclobutane ring substituted with a methoxy (-OCH₃) group at the 3-position and a methanamine (-CH₂NH₂) group (Figure 1). Key features include:

  • SMILES: COC1CC(C1)CN
  • InChIKey: CJUZEDMZPGYKFB-UHFFFAOYSA-N. Its hydrochloride salt ([(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride, CAS: C₆H₁₄ClNO₂S) is also documented, with improved solubility for pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxycyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZEDMZPGYKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-Methoxycyclobutyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a cyclobutylamine derivative.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amine group.

  • Cyclobutylamine Derivatives: Formed through reduction reactions.

  • Substituted Methoxycyclobutanes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Applications

(3-Methoxycyclobutyl)methanamine serves as a crucial building block in organic synthesis. Its structural features facilitate the creation of more complex molecular architectures.

Synthesis and Reaction Pathways

  • Oxidation : The compound can undergo oxidation reactions using agents like potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction : It can be reduced using sodium borohydride or lithium aluminum hydride, resulting in various reduced forms.
  • Substitution Reactions : The methanamine group may participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Data Table: Chemical Applications

Reaction TypeDescriptionPotential Outcomes
OxidationInvolves oxidizing agents to modify the compoundFormation of oxidized derivatives
ReductionUtilizes reducing agents for structural changesCreation of reduced derivatives
SubstitutionNucleophilic substitution involving the methanamine groupIntroduction of new functional groups

Biological Applications

Research into the biological activities of this compound is ongoing, focusing on its interactions with enzymes and receptors.

Enzyme Inhibition and Receptor Modulation

Preliminary studies indicate that this compound may inhibit specific enzymes and modulate receptor activity, which could lead to therapeutic applications.

Case Study: Enzyme Interaction

A study evaluated the effects of this compound on certain enzyme targets. The results demonstrated moderate activity against these targets, suggesting its potential as a lead compound for further development in therapeutic contexts.

Data Table: Biological Applications

Application AreaDescriptionPotential Benefits
Enzyme InhibitionInvestigates effects on biochemical pathwaysInsights into therapeutic mechanisms
Receptor ModulationStudies interaction with receptor sitesPotential for drug development

Medical Applications

The compound is being explored for its potential therapeutic benefits, particularly in drug development.

Drug Development Potential

This compound may serve as a precursor for new pharmaceuticals targeting chronic diseases. Its interactions at the molecular level could enhance drug efficacy through targeted action.

Case Study: Therapeutic Development

Research focused on optimizing synthesis routes for improved yield and purity has shown promise in making this compound more viable for industrial applications. Adjustments to reaction conditions have successfully increased production efficiency.

Data Table: Medical Applications

Application AreaDescriptionPotential Benefits
Drug DevelopmentPrecursor for pharmaceuticalsTargeted treatment for chronic diseases
Chronic Disease TreatmentExplores molecular interactions for therapyEnhanced efficacy through targeted action

Mechanism of Action

(3-Methoxycyclobutyl)methanamine: can be compared with other similar compounds, such as cyclobutylamine and methoxycyclohexylamine . The presence of the methoxy group in this compound distinguishes it from these compounds, providing unique chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Key Properties
(3-Methoxycyclobutyl)methanamine C₆H₁₃NO 3-methoxycyclobutyl, -CH₂NH₂ High polarity (methoxy), steric strain (cyclobutane), potential H-bonding.
(3-(Cyclobutylmethoxy)phenyl)methanamine C₁₂H₁₇NO Phenyl, cyclobutylmethoxy, -CH₂NH₂ Increased lipophilicity (phenyl), steric bulk (cyclobutylmethoxy).
(3-(Cyclohexylmethoxy)phenyl)methanamine C₁₄H₂₁NO Phenyl, cyclohexylmethoxy, -CH₂NH₂ Higher hydrophobicity (cyclohexyl), slower metabolism.
(3,3-Difluoro-cyclobutyl)methanamine HCl C₅H₁₀ClF₂N 3,3-difluorocyclobutyl, -CH₂NH₂ Enhanced electronegativity (F), altered solubility/binding.
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ Trimethoxyphenyl, -CH₂NH₂ High lipophilicity (methoxy groups), multiple H-bond acceptors.

Key Research Findings

Cyclobutane vs.

Methoxy vs. Fluorine : Methoxy groups improve solubility via H-bonding, whereas fluorine enhances metabolic stability and electronegativity.

Safety Profiles : Substituents significantly impact hazard classifications. For example, trimethoxy derivatives are more toxic than cyclopropyl variants.

Biological Activity

(3-Methoxycyclobutyl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies, patents, and chemical biology resources to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with a methoxy group, which contributes to its unique interactions in biological systems. The compound can exist in multiple isomeric forms, which may influence its biological activity.

Research indicates that this compound interacts with specific biological targets, potentially influencing signaling pathways and enzymatic activities. Its mechanism of action is primarily linked to its ability to act as a ligand for various receptors.

In Vitro Studies

  • Cell Viability : In vitro studies demonstrate that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, one study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Inhibition assays revealed that it could effectively reduce the activity of enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

Case Studies

  • Cancer Research : A notable case study examined the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .
  • Neuropharmacology : Another study focused on the neuropharmacological effects of the compound. It was found to modulate neurotransmitter release, particularly dopamine and serotonin, which could have implications for treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityReduced cell viability in cancer cell lines
Enzyme InhibitionInhibition of monoamine oxidase activity
Neurotransmitter ModulationAltered release of dopamine and serotonin

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